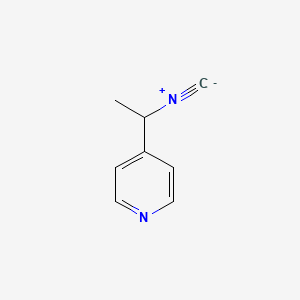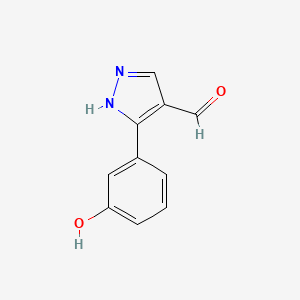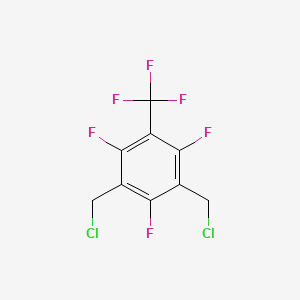
3,5-Bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride
Vue d'ensemble
Description
Compounds with multiple chloromethyl and trifluoromethyl groups, like the one you mentioned, are often used in organic synthesis due to their reactivity . For example, 3,5-Bis(trifluoromethyl)benzyl chloride is a compound with similar functional groups .
Synthesis Analysis
The synthesis of these types of compounds often involves halogenation and fluorination reactions . For instance, 3,5-Bis(trifluoromethyl)benzyl chloride has been used in the preparation of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene .Molecular Structure Analysis
The molecular structure of these compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
These compounds can participate in various chemical reactions due to the presence of reactive chloromethyl and trifluoromethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .Applications De Recherche Scientifique
- Researchers have synthesized novel pyrazole derivatives containing this compound. These derivatives exhibit potent growth inhibition against drug-resistant bacteria, including Enterococci and methicillin-resistant Staphylococcus aureus (MRSA) . Some of these compounds have minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL.
- The optically active isomer of 3,5-Bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) plays a crucial role in pharmaceutical synthesis. For instance:
Antimicrobial Agents
Pharmaceutical Intermediates
Mécanisme D'action
Target of Action
Similar compounds have been used as chemical intermediates in research , suggesting that its targets could be varied depending on the specific reactions it is involved in.
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 3,5-Bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride may interact with its targets to form new bonds, leading to changes in the structure of the target molecules.
Biochemical Pathways
Given its potential use in organic transformations , it could be involved in various biochemical pathways depending on the specific reactions it is used in.
Result of Action
Given its potential use in organic transformations , it could lead to the formation of new molecules with different properties.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3-bis(chloromethyl)-2,4,6-trifluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F6/c10-1-3-6(12)4(2-11)8(14)5(7(3)13)9(15,16)17/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEUUUFAEGUGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)C(F)(F)F)F)CCl)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid](/img/structure/B3043486.png)


![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carboxamide](/img/structure/B3043490.png)
![4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3043491.png)
![4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine](/img/structure/B3043492.png)
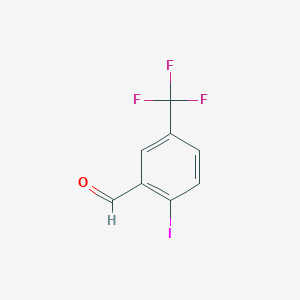
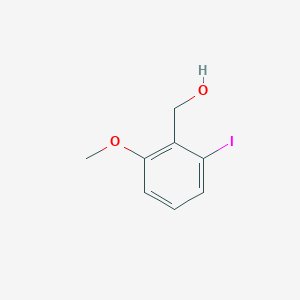
![2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol](/img/structure/B3043497.png)

